molecular formula C7H12F2O2 B2867297 4,4-Difluoro-2,3,3-trimethylbutanoic acid CAS No. 2248307-70-0

4,4-Difluoro-2,3,3-trimethylbutanoic acid

Cat. No.: B2867297
CAS No.: 2248307-70-0
M. Wt: 166.168
InChI Key: YRUBQIJEQUQNPJ-UHFFFAOYSA-N
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Description

4,4-Difluoro-2,3,3-trimethylbutanoic acid is an organic compound with the molecular formula C7H12F2O2 It is characterized by the presence of two fluorine atoms attached to the fourth carbon of a butanoic acid backbone, along with three methyl groups on the second and third carbons

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-2,3,3-trimethylbutanoic acid typically involves the introduction of fluorine atoms into a pre-existing butanoic acid structure. One common method is the fluorination of 2,3,3-trimethylbutanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-2,3,3-trimethylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of difluoromethyl ketones or aldehydes.

    Reduction: Formation of difluoromethyl alcohols.

    Substitution: Formation of compounds with new functional groups replacing the fluorine atoms.

Scientific Research Applications

4,4-Difluoro-2,3,3-trimethylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: Investigated for its potential as a bioisostere in drug design, where fluorine atoms can mimic hydrogen or hydroxyl groups.

    Medicine: Explored for its potential use in pharmaceuticals due to the unique properties imparted by the fluorine atoms, such as increased metabolic stability and lipophilicity.

    Industry: Utilized in the development of agrochemicals and materials science for creating fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 4,4-Difluoro-2,3,3-trimethylbutanoic acid exerts its effects is largely dependent on its interactions with molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, making it more reactive in certain chemical environments. Fluorine’s high electronegativity can also enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating biological activity.

Comparison with Similar Compounds

    2,2-Difluorobutanoic acid: Similar structure but with fluorine atoms on the second carbon.

    4,4-Difluoro-3-methylbutanoic acid: Similar structure with an additional methyl group on the third carbon.

    4,4-Difluoro-2-methylbutanoic acid: Similar structure with a methyl group on the second carbon.

Uniqueness: 4,4-Difluoro-2,3,3-trimethylbutanoic acid is unique due to the specific placement of fluorine and methyl groups, which can significantly influence its chemical reactivity and biological interactions. The combination of these substituents can result in distinct physicochemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4,4-difluoro-2,3,3-trimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O2/c1-4(5(10)11)7(2,3)6(8)9/h4,6H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUBQIJEQUQNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(C)(C)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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